1,3-benzothiazol-2(3H)-one 1,1-dioxide
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Overview
Description
2-Benzothiazolinone,1,1-dioxide(8CI) is an organic compound with the molecular formula C7H5NO3S and a molecular weight of 183.18 g/mol . It is a derivative of benzothiazolinone and is characterized by the presence of a dioxide group attached to the benzothiazolinone ring. This compound is used primarily in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolinone,1,1-dioxide(8CI) typically involves the oxidation of 2-benzothiazolinone. One common method is the use of hydrogen peroxide as an oxidizing agent under acidic conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_5\text{NOS} + \text{H}_2\text{O}_2 \rightarrow \text{C}_7\text{H}_5\text{NO}_3\text{S} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of 2-Benzothiazolinone,1,1-dioxide(8CI) often involves large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the complete conversion of the starting material and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolinone,1,1-dioxide(8CI) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the dioxide group back to the original benzothiazolinone.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfonic acids, reduced benzothiazolinones, and various substituted benzothiazolinones.
Scientific Research Applications
2-Benzothiazolinone,1,1-dioxide(8CI) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzothiazolinone,1,1-dioxide(8CI) involves its interaction with various molecular targets. The dioxide group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to antimicrobial and antifungal effects. The compound may also inhibit specific enzymes or proteins involved in microbial growth and survival.
Comparison with Similar Compounds
2-Benzothiazolinone,1,1-dioxide(8CI) is similar to other benzothiazolinone derivatives, such as benzisothiazolinone (BIT). the presence of the dioxide group in 2-Benzothiazolinone,1,1-dioxide(8CI) imparts unique chemical and biological properties. For example, BIT is widely used as a preservative and antimicrobial agent , whereas 2-Benzothiazolinone,1,1-dioxide(8CI) is more specialized for research and industrial applications.
List of Similar Compounds
- Benzisothiazolinone (BIT)
- Methylisothiazolinone (MI)
- Octylisothiazolinone
These compounds share structural similarities but differ in their specific applications and properties.
Properties
Molecular Formula |
C7H5NO3S |
---|---|
Molecular Weight |
183.19 g/mol |
IUPAC Name |
1,1-dioxo-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H5NO3S/c9-7-8-5-3-1-2-4-6(5)12(7,10)11/h1-4H,(H,8,9) |
InChI Key |
IVDAUUXZWLLYFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)S2(=O)=O |
Origin of Product |
United States |
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